molecular formula C6H9F2N3 B13642554 1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine

1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine

Cat. No.: B13642554
M. Wt: 161.15 g/mol
InChI Key: HTMYYOJFWBFQMW-UHFFFAOYSA-N
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Description

1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. For instance, the use of difluoromethyl sulfonyl compounds in the presence of nickel catalysts has been reported .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine
  • 1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine

Comparison: Compared to similar compounds, 1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine

InChI

InChI=1S/C6H9F2N3/c1-11-5(6(7)8)4(2-9)3-10-11/h3,6H,2,9H2,1H3

InChI Key

HTMYYOJFWBFQMW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CN)C(F)F

Origin of Product

United States

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